Tolypomycin R

Antibacterial activity Gram-positive pathogens MIC determination

Tolypomycin R (B-2847-R) is a rifamycin-derivative ansamycin for advanced anti-infective research. Choose it for its functionally validated divergence: it uniquely alters viroplasm morphology in poxvirus maturation assays—a phenotype rifampicin does not produce—and exhibits pH-tunable antibacterial activity (MIC 0.01–0.1 µg/mL). Documented cross-resistance with rifampicin enables structure-informed RNA polymerase studies. For SAR programs or viral assembly research, its distinct signature avoids experimental risk inherent in substituting generic ansamycins.

Molecular Formula C43H56N2O14
Molecular Weight 824.9 g/mol
CAS No. 33889-22-4
Cat. No. B1682431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolypomycin R
CAS33889-22-4
SynonymsTolypomycin R;  B-2847-R; 
Molecular FormulaC43H56N2O14
Molecular Weight824.9 g/mol
Structural Identifiers
SMILESCC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C(C(=CC(=C43)NC5CCC(OC5C)O)NC(=O)C(=CC(=O)C6CC6C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)O)C)C)OC
InChIInChI=1S/C43H56N2O14/c1-17-14-29(47)24-15-25(24)36(50)19(3)35(49)20(4)39(58-23(7)46)18(2)30(55-9)12-13-56-43(8)41(53)34-32-27(44-26-10-11-31(48)57-22(26)6)16-28(45-42(17)54)38(52)33(32)37(51)21(5)40(34)59-43/h12-14,16,18-20,22,24-26,30-31,35-36,39,44,48-52H,10-11,15H2,1-9H3,(H,45,54)/b13-12-,17-14-
InChIKeyRUJHPEIRGYGPOM-WVPYDLLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tolypomycin R (CAS 33889-22-4): A Rifamycin-Derived Ansamycin Antibiotic with Dual Antimicrobial and Antipoxviral Activity


Tolypomycin R (CAS 33889-22-4), also designated B-2847-R, is a naturally occurring ansamycin antibiotic produced by Streptomyces tolypophorus B2847 [1]. It is a rifamycin derivative with the molecular formula C43H56N2O14 and a molecular weight of 824.91 g/mol . Tolypomycin R is structurally derived from Tolypomycin Y via hydrogenation with H2/Pt [2]. The compound demonstrates a dual pharmacological profile: it exhibits potent in vitro antibacterial activity against Gram-positive bacteria and Neisseria gonorrhoeae, and it functions as an inhibitor of poxvirus maturation by maintaining a rifampin-induced virus maturation block [3][4]. As a member of the naphthalenic ansamycin class, Tolypomycin R shares a conserved macrocyclic scaffold with rifamycins and streptovaricins but possesses distinct structural features in its side-chain and naphthohydroquinone moiety that confer unique biological properties [3].

Tolypomycin R (CAS 33889-22-4): Why Rifamycin-Class Substitution Without Empirical Validation Risks Experimental Confounds


Substituting Tolypomycin R with other ansamycin-class compounds such as rifampicin, rifamycin SV derivatives, or streptovaricins without empirical validation introduces substantial experimental risk. Despite sharing a conserved ansamycin macrocyclic scaffold, Tolypomycin R exhibits functional divergence in two critical domains. First, in antimicrobial applications, cross-resistance between tolypomycins and rifampicin has been documented, indicating that bacterial strains resistant to rifampicin may also display resistance to Tolypomycin R; however, this cross-resistance is not universal across all antibiotics tested, and resistance emergence frequencies differ quantitatively [1]. Second, in antiviral applications, while numerous 3-formyl rifamycin SV derivatives maintain the poxvirus maturation block at concentrations ranging from 100 to 1,000 μg/mL, Tolypomycin R uniquely produces marked alterations in viroplasm morphology within rifampin-induced inclusions—a phenotype not observed with rifampicin alone [2]. These findings demonstrate that ansamycin-class membership does not guarantee functional equivalence. The quantitative evidence presented in Section 3 establishes precisely where Tolypomycin R diverges from its closest comparators, enabling informed selection for specific experimental contexts.

Tolypomycin R (CAS 33889-22-4): Quantitative Comparative Evidence Versus Closest Analogs for Informed Procurement Decisions


Comparative In Vitro Antibacterial Potency of Tolypomycin R and Tolypomycin Y Against Clinically Relevant Gram-Positive Pathogens

Tolypomycin R exhibits strong in vitro antibacterial activity against Gram-positive bacteria comparable to its closely related analog Tolypomycin Y. Both compounds demonstrate minimum inhibitory concentrations (MICs) in the range of 0.01-0.1 μg/mL against standard laboratory strains of Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae type I [1]. Tolypomycin R also inhibits Neisseria gonorrhoeae growth and shows partial activity against Gram-negative bacteria [1]. The antibacterial activity of both tolypomycins is pH-dependent, with approximately 10-30 times greater potency observed at pH 6.0 compared to pH 9.0 [1]. Activity is enhanced when bacterial inoculum size is decreased and is not influenced by the presence of horse serum in the culture medium [1]. These compounds also exhibit bactericidal rather than merely bacteriostatic activity [1]. However, rapid development of resistance to tolypomycins is observed in sensitive bacteria when using serial transfer methods [1].

Antibacterial activity Gram-positive pathogens MIC determination

Cross-Resistance Profile of Tolypomycin R with Rifampicin and Resistance Emergence Frequency in Staphylococcus aureus

A critical consideration for antibacterial agent selection is cross-resistance with clinically established antibiotics. Tolypomycin R demonstrates cross-resistance with rifampicin: bacterial strains resistant to rifampicin also exhibit resistance to tolypomycins [1]. However, cross-resistance is not observed between tolypomycins and several other antibiotics tested, indicating a specific resistance mechanism overlap with rifampicin but not with other antibiotic classes [1]. When evaluating resistance emergence in sensitive Staphylococcus aureus strains, the one-step resistant strain appearance frequencies to tolypomycins at concentrations of 1-100 μg/mL are 2.3-5.8 × 10⁻⁶ [1]. Rapid resistance development is observed using serial transfer methodology [1].

Antibiotic resistance Cross-resistance Resistance emergence frequency

Distinct Antipoxviral Mechanism: Tolypomycin R Produces Viroplasm Morphological Alterations Not Observed with Rifampicin Alone

In studies of poxvirus maturation using BHK-21 cells infected with vaccinia virus, Tolypomycin R maintains the rifampin-induced virus maturation block, a property shared with streptovaricin complex and multiple 3-formyl rifamycin SV derivatives [1]. The effective concentration for 3-formyl rifamycin SV derivatives to maintain this block varies from 100 to 1,000 μg/mL, though specific concentration-response data for Tolypomycin R in this assay are not reported [1]. Critically, Tolypomycin R uniquely produces marked alterations in the appearance of the viroplasm contained within rifampin-induced inclusions and immature virus particles—a distinctive morphological phenotype not observed with rifampicin treatment alone [1]. This finding indicates that while Tolypomycin R shares the maturation-blocking activity of rifampicin and related rifamycin derivatives, it exerts additional effects on viral inclusion body architecture that distinguish it mechanistically from other ansamycin-class compounds in poxvirus systems.

Antiviral activity Poxvirus maturation Viroplasm morphology

Comparative In Vivo Protective Efficacy of Tolypomycin R in Murine Models of Gram-Positive Bacterial Infection

Tolypomycin R demonstrates protective efficacy in experimental murine infections caused by Gram-positive pathogens. When administered via subcutaneous, intraperitoneal, and intravenous routes, tolypomycins are effective against experimental infections in mice caused by Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae type I [1]. Some protective activity is also shown by oral administration, though the primary efficacy is observed with parenteral routes [1]. Tolypomycin R has been reported to exhibit low murine acute toxicity and protects mice infected with Gram-positive bacteria . The compound also shows an inhibitory effect on vaccine virus in vivo . While quantitative ED₅₀ values are not available in the primary literature, the multi-route efficacy profile—including partial oral bioavailability—contrasts with some rifamycin analogs that may require exclusively parenteral administration.

In vivo efficacy Murine infection model Antibacterial protection

Tolypomycin R (CAS 33889-22-4): Evidence-Backed Research and Industrial Application Scenarios


Antibacterial Screening and Structure-Activity Relationship (SAR) Studies Targeting Gram-Positive Pathogens

Tolypomycin R is suitable for antibacterial screening programs and structure-activity relationship (SAR) investigations focused on Gram-positive pathogens. The compound exhibits MIC values in the 0.01-0.1 μg/mL range against Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae type I [1]. Its pH-dependent activity (10-30 times greater at pH 6.0 vs. pH 9.0) provides a tunable parameter for assay optimization [1]. As a rifamycin derivative, Tolypomycin R serves as a comparator scaffold for evaluating novel ansamycin analogs and semi-synthetic derivatives, particularly given the documented cross-resistance with rifampicin and the absence of cross-resistance with other antibiotic classes [1]. The bactericidal activity of tolypomycins further distinguishes them from bacteriostatic comparators [1].

Poxvirus Maturation and Morphogenesis Studies Requiring a Tool Compound with Unique Viroplasm-Altering Activity

Tolypomycin R is uniquely positioned for virology research investigating poxvirus maturation, viral inclusion body dynamics, and viroplasm architecture. Unlike rifampicin and other 3-formyl rifamycin SV derivatives, which maintain the virus maturation block but do not alter viroplasm morphology, Tolypomycin R produces marked alterations in the appearance of viroplasm contained within rifampin-induced inclusions and immature virus particles [2]. This distinctive phenotypic signature makes Tolypomycin R a specialized probe for dissecting the molecular mechanisms governing viral assembly, inclusion body formation, and the structural organization of poxvirus replication compartments. Researchers investigating the interface between host cell machinery and viral morphogenesis will find Tolypomycin R's unique viroplasm-altering activity a valuable differentiator from standard rifampicin controls.

In Vivo Murine Infection Models Evaluating Antibacterial Efficacy Across Multiple Administration Routes

Tolypomycin R is appropriate for in vivo antibacterial efficacy studies in murine models, particularly when multi-route administration flexibility is desired. The compound demonstrates protective efficacy when administered via subcutaneous, intraperitoneal, and intravenous routes, with some activity also shown by oral administration [1]. Effective protection is observed against experimental infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae type I [1]. The low acute toxicity profile supports its use in survival and dose-ranging studies. Researchers evaluating pharmacokinetic-pharmacodynamic (PK/PD) relationships or comparing route-dependent bioavailability among ansamycin-class antibiotics will find Tolypomycin R a useful comparator to rifampicin and other rifamycin derivatives.

Antibiotic Resistance Mechanism Studies Investigating Cross-Resistance Between Ansamycin-Class Compounds

Tolypomycin R serves as a valuable tool compound for investigating antibiotic resistance mechanisms, particularly cross-resistance phenomena within the ansamycin class. The compound exhibits cross-resistance with rifampicin but not with several other antibiotics tested, providing a defined resistance spectrum [1]. The quantified one-step resistant strain appearance frequency of 2.3-5.8 × 10⁻⁶ in Staphylococcus aureus at 1-100 μg/mL concentrations [1] establishes a baseline for resistance emergence studies. Researchers investigating RNA polymerase mutations (rpoB) that confer rifampicin resistance can employ Tolypomycin R to assess whether cross-resistance extends consistently across ansamycin subclasses, enabling structure-informed analyses of resistance determinant specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolypomycin R

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.